N-[4-(acetylsulfamoyl)phenyl]butanamide
Description
N-[4-(Acetylsulfamoyl)phenyl]butanamide is a sulfonamide derivative characterized by a phenyl ring substituted with an acetylsulfamoyl group (-SO₂NHAc) at the para position, linked to a butanamide moiety.
Properties
Molecular Formula |
C12H16N2O4S |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]butanamide |
InChI |
InChI=1S/C12H16N2O4S/c1-3-4-12(16)13-10-5-7-11(8-6-10)19(17,18)14-9(2)15/h5-8H,3-4H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
WAMZFBRQBGZNLJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide
- Structure : The phenyl ring is substituted with a pyrimidinylsulfamoyl group (-SO₂NH-pyrimidin-2-yl) instead of acetylsulfamoyl.
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide
- Structure : Features a cyclohexylsulfamoyl group (-SO₂NH-cyclohexyl) and an acetamide terminus.
- Bond lengths and angles align with typical sulfonamides, indicating stability under physiological conditions .
- Applications : Likely explored for antimicrobial or anti-inflammatory uses, given the prevalence of cyclohexyl groups in such agents.
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Structure : Contains a chloropyridinyl group and a cyclopropanesulfonamido-pyrimidine moiety.
- Applications : Explicitly identified as a CTPS1 inhibitor for treating proliferative diseases (e.g., cancer), highlighting the therapeutic significance of sulfonamide-pyrimidine hybrids .
N-[4-[(Mesitylamino)sulfonyl]phenyl]butanamide
- Structure: Substituted with a bulky mesitylamino (-NH-mesityl) group.
- Molecular weight (360.47 g/mol) is higher than the target compound .
- Applications : Bulky substituents are often used to modulate pharmacokinetics in drug design.
N-(4-Acetylphenyl)butanamide
- Structure : Lacks the sulfamoyl group, featuring only an acetylphenylbutanamide.
- Properties : Absence of sulfonamide reduces hydrogen-bonding capacity and acidity, altering bioavailability. Molecular weight (205.26 g/mol) is lower than the target compound .
- Applications : Likely a synthetic intermediate or metabolite of related drugs.
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formula.
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The sulfamoyl group is critical for biological activity, with substituents like pyrimidine or cyclopropane enhancing target specificity . Bulky groups (e.g., mesityl) improve stability but may reduce solubility .
- Therapeutic Potential: Analogous compounds demonstrate efficacy in treating cancer and infections, suggesting this compound could be optimized for similar applications.
- Synthetic Challenges : Functionalizing the sulfamoyl group requires precise control to avoid side reactions, as seen in impurity profiles of related compounds .
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